molecular formula C26H25ClN2OS B2390988 N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-15-5

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No. B2390988
CAS RN: 532974-15-5
M. Wt: 449.01
InChI Key: MORMOVBPQNWPNA-UHFFFAOYSA-N
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Description

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered in 2009 and has since been the focus of numerous scientific studies.

Scientific Research Applications

Synthetic Pathways and Chemical Modifications

Research in the field often explores the synthesis of new compounds and their structural modifications to enhance their properties or to create derivatives with specific functions. For instance, studies on the synthesis of s-triazines or thioamide-based compounds reveal the complexity and versatility of chemical reactions that can be employed to generate new molecules with potential biological activity or applications in materials science. The systematic modification of chemical functionalities can significantly impact the pharmacological profile of a compound, including its selectivity, efficacy, and safety as a potential therapeutic agent (Lin et al., 1982).

Potential Therapeutic Applications

Compounds with complex structures similar to the one mentioned are often investigated for their potential therapeutic applications. This includes their role as inhibitors or modulators of biological pathways, which can lead to the development of new drugs for diseases like cancer, neurodegenerative disorders, and infectious diseases. For example, the exploration of indole-based compounds for their allosteric modulation of receptors highlights the potential for discovering novel mechanisms of drug action (Khurana et al., 2014).

Diagnostic and Research Tools

Some compounds are valuable not for their therapeutic potential but for their applications in diagnostics or as tools in scientific research. For instance, the development of water-soluble near-infrared dyes for cancer detection illustrates how chemical entities can be utilized in biomedical imaging and diagnostics, facilitating the early detection of diseases and the monitoring of treatment responses (Pham et al., 2005).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Compounds with an indole nucleus are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways.

Pharmacokinetics

The solubility of a similar compound, n-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, in dmso is 22 mg/ml, while it is insoluble in water . This suggests that the compound might have similar solubility properties, which could affect its bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.

properties

IUPAC Name

N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2OS/c1-18-13-19(2)15-21(14-18)26(30)28-11-12-29-16-25(23-5-3-4-6-24(23)29)31-17-20-7-9-22(27)10-8-20/h3-10,13-16H,11-12,17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORMOVBPQNWPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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